molecular formula C18H20ClNO2 B213717 N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide

N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide

货号 B213717
分子量: 317.8 g/mol
InChI 键: FHHUHANCDHAKGH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway and plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential treatment for B-cell malignancies and autoimmune diseases.

作用机制

N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide binds to the active site of BTK and inhibits its enzymatic activity. This prevents the phosphorylation of downstream signaling molecules, including PLCγ2 and AKT, which are essential for B-cell survival and proliferation. Inhibition of BTK also leads to decreased expression of anti-apoptotic proteins and increased expression of pro-apoptotic proteins, resulting in apoptosis of B-cells.
Biochemical and physiological effects:
N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide has been shown to specifically target B-cells and has minimal effects on other immune cells, such as T-cells and natural killer cells. This selectivity reduces the risk of off-target effects and toxicity. N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which allows for once-daily dosing.

实验室实验的优点和局限性

N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide is a potent and selective BTK inhibitor that has shown promising results in preclinical studies. However, there are some limitations to its use in lab experiments. N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide is a small molecule inhibitor and may not be suitable for studying the role of BTK in cellular processes that require the full-length protein. Additionally, N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide may not be effective in all types of B-cell malignancies, as some tumors may have alternative signaling pathways that bypass BTK.

未来方向

There are several potential future directions for research on N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide. One area of interest is the combination of N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide with other targeted therapies, such as venetoclax or lenalidomide, to improve its efficacy in B-cell malignancies. Another potential direction is the investigation of N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide in autoimmune diseases, such as rheumatoid arthritis and lupus, where B-cells play a key role in disease pathogenesis. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide in patients with B-cell malignancies and autoimmune diseases.

合成方法

The synthesis of N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide involves several steps, starting with the reaction of 2-chlorophenol with tert-butylamine to form the corresponding amine. The amine is then reacted with 3-(bromomethyl)benzamide to produce the intermediate compound. Finally, the intermediate is treated with sodium hydroxide and tert-butyl chloride to yield the final product, N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide.

科学研究应用

N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In vitro studies have shown that N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide inhibits BTK activity and downstream signaling pathways, leading to reduced proliferation and survival of B-cells. In vivo studies in mouse models of CLL and MCL have demonstrated that N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide can induce tumor regression and improve survival.

属性

产品名称

N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide

分子式

C18H20ClNO2

分子量

317.8 g/mol

IUPAC 名称

N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide

InChI

InChI=1S/C18H20ClNO2/c1-18(2,3)20-17(21)14-8-6-7-13(11-14)12-22-16-10-5-4-9-15(16)19/h4-11H,12H2,1-3H3,(H,20,21)

InChI 键

FHHUHANCDHAKGH-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)C1=CC(=CC=C1)COC2=CC=CC=C2Cl

规范 SMILES

CC(C)(C)NC(=O)C1=CC=CC(=C1)COC2=CC=CC=C2Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。